molecular formula C10H15BrN2 B1424096 N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine CAS No. 1220034-20-7

N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine

Cat. No. B1424096
M. Wt: 243.14 g/mol
InChI Key: YNXVIZNJTSEZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine (BMPA) is an organic compound belonging to the class of amines. It is a derivative of pyridine, an aromatic heterocyclic compound, and butylamine, an organic compound containing an amino group. BMPA has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a ligand for binding studies.

Scientific Research Applications

Synthesis and Characterization

  • Formation of N-heterocycles : N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines, structurally related to N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine, were investigated under flash vacuum thermolysis (FVT) conditions. The study revealed the formation of N-heterocycles like 3-methylimidazo[1,5-a]pyridine as major products, providing insights into mechanisms of such thermal reactions (Vu et al., 2013).

Novel Compound Formation in Maillard Reaction

  • Identification of Colored Product : In a study investigating the Maillard reaction of D-glucose, butylamine, analogous to lysine side chains in proteins, was used. This resulted in the formation of a previously unknown colored compound, demonstrating the role of butylamine in complex chemical reactions (Lerche, Pischetsrieder, & Severin, 2002).

Use in Antitumor Agent Synthesis

  • Synthesis of Nilotinib : A research on the synthesis of the antitumor agent Nilotinib involved steps related to pyridinyl compounds. This study provides a methodological perspective for synthesizing complex pharmaceutical compounds (Wang Cong-zhan, 2009).

Application in Electrochemistry

  • Liquid | Liquid Ion Sensors : A study developed a permethylated ferrocene redox system with a butylamine substituent for application in liquid | liquid ion sensors. This work highlights the potential of such compounds in electrochemical applications (Kelly, Katif, James, & Marken, 2010).

Antitumor Activity Screening

  • Cytotoxicity Against Tumor Cell Lines : In a study exploring the synthesis of pyridyl–pyrazole-3-one derivatives, compounds related to pyridinyl showed significant antitumor activity against various tumor cell lines, emphasizing the importance of such compounds in cancer research (Huang et al., 2017).

Synthesis of Ketolide Antibiotics

  • Novel Antibiotics Synthesis : A study on the synthesis of 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine, used in the synthesis of novel ketolide antibiotics, demonstrates the utility of pyridinyl-related compounds in developing new antibiotics (Cao et al., 2011).

properties

IUPAC Name

5-bromo-N-butyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-4-5-12-10-8(2)6-9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXVIZNJTSEZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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